Lincomycin 2-phosphate
Description
Contextualization within Lincosamide Antibiotic Chemistry
Lincosamides are a class of antibiotics characterized by a unique structure consisting of an amino acid and a sugar moiety linked by an amide bond. wikipedia.orgrcsb.org Lincomycin (B1675468), the first discovered lincosamide, is produced by the bacterium Streptomyces lincolnensis. rcsb.org Its structure features a pyrrolidine (B122466) ring linked to a pyranose sugar. wikipedia.org This chemical architecture, particularly the presence of hydroxyl groups, provides sites for chemical modification, such as the phosphorylation that creates lincomycin 2-phosphate. google.com The lincosamide class also includes the well-known semi-synthetic derivative, clindamycin (B1669177), which is derived from lincomycin. wikipedia.org
Table 1: Key Lincosamide Compounds
| Compound Name | Description | Source |
|---|---|---|
| Lincomycin | A naturally occurring antibiotic. nih.gov | Isolated from Streptomyces species. nih.gov |
| Clindamycin | A semi-synthetic derivative of lincomycin. wikipedia.org | Prepared from lincomycin. wikipedia.org |
| This compound | A phosphate (B84403) ester prodrug of lincomycin. | Synthetically produced from lincomycin. nih.gov |
Rationale for Phosphate Esterification in Prodrug Design
The addition of a phosphate group to a drug molecule is a well-established prodrug strategy aimed at improving its physicochemical properties, most notably its aqueous solubility. nih.govmagtech.com.cnwuxiapptec.com
In research, creating a phosphate ester prodrug like this compound can significantly enhance a compound's utility. The highly ionizable phosphate moiety dramatically increases water solubility compared to the parent drug. nih.govresearchgate.net This is particularly advantageous for developing formulations for administration in preclinical studies. umich.edu Furthermore, by temporarily masking a key functional group, the prodrug may exhibit different distribution characteristics within a biological system, potentially leading to altered pharmacokinetic profiles that can be studied and optimized. The conversion back to the active drug can then occur at the desired site of action. nih.gov
Phosphate prodrugs are designed to be stable at physiological pH but susceptible to enzymatic cleavage. nih.govmdpi.com The negatively charged phosphate group at a pH of 7.4 renders the molecule relatively stable in the metabolic environment. mdpi.com However, this same group is a substrate for endogenous enzymes, particularly alkaline phosphatases, which are abundant in the body. umich.edu These enzymes hydrolyze the phosphate ester bond, releasing the active parent drug. This enzymatic trigger allows for a controlled and often targeted release of the therapeutic agent. nih.gov
Overview of the Bioconversion Pathway of this compound
The therapeutic activity of this compound is dependent on its conversion to the active form, lincomycin. This bioconversion is a critical step in its mechanism of action as a prodrug.
The primary mechanism for the conversion of this compound to lincomycin is enzymatic hydrolysis. nih.gov This reaction is catalyzed by alkaline phosphatases, which are non-specific enzymes that efficiently cleave a wide variety of phosphate esters. umich.edu The process involves the removal of the phosphate group from the 2-position of the lincomycin molecule, thereby regenerating the active antibiotic. nih.gov While lincomycin itself can undergo further metabolism in the liver, the initial activation of the prodrug is this enzymatic dephosphorylation. merckvetmanual.comescholarship.orgacs.org
The phosphate moiety is central to the functionality and stability of this compound as a prodrug. Its presence confers high water solubility, a key advantage for formulation. nih.gov The phosphate group also renders the molecule inactive in its prodrug form. usp.orgmdpi.com In terms of stability, while the ester bond is susceptible to enzymatic cleavage, phosphate esters are generally stable in aqueous solutions at physiological pH. nih.govmdpi.com This allows the prodrug to remain intact until it reaches an environment rich in phosphatases, where it can be efficiently converted to the active drug. umich.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N2O9PS/c1-5-6-10-7-11(20(3)8-10)17(24)19-12(9(2)21)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,21-23H,5-8H2,1-4H3,(H,19,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNQOUOFMWKNLY-AVENPWRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N2O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27480-30-4 | |
| Record name | Lincomycin-2-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027480304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINCOMYCIN-2-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4RBJ6PFR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Lincomycin 2 Phosphate
Chemical Synthesis of Lincomycin (B1675468) 2-phosphate
The chemical synthesis of Lincomycin 2-phosphate is a multi-step process that necessitates careful selection of reagents and reaction conditions to ensure regioselective phosphorylation and maintain the structural integrity of the parent molecule.
Phosphorylation Reactions and Reagent Selection
The core of this compound synthesis lies in the phosphorylation of the lincomycin backbone. A common approach involves an initial reaction of lincomycin with tartaric acid to form lincomycin tartrate. This intermediate is then reacted with phosphoric acid to yield the final product .
Another established synthetic route employs protecting groups to shield the reactive hydroxyl groups, thereby directing phosphorylation to the desired C2 position. This strategy often begins with the tritylation of 3,4-O-anisylidene lincomycin, which selectively protects the C7 hydroxyl group, leading to the formation of 7-O-trityl-3,4-O-anisylidene lincomycin. This intermediate is pivotal for the regioselective introduction of the phosphate (B84403) monoester at the C2 position.
The selection of the phosphorylating agent is critical. While phosphoric acid is a primary reagent, other phosphorylating agents are utilized in the presence of an acid-binding substance, such as a tertiary amine like pyridine (B92270). The use of pyridine as a solvent and base helps to facilitate the reaction and neutralize the acidic byproducts.
Stereochemical Considerations in Synthetic Routes
The stereochemistry of lincomycin is complex, with multiple chiral centers. A crucial aspect of the synthesis of this compound is the preservation of the stereochemical integrity of the parent molecule. The synthetic routes are designed to be stereocontrolled, ensuring that the phosphorylation reaction does not lead to epimerization or other unwanted stereochemical changes. The inherent chirality of the starting lincomycin molecule guides the stereochemical outcome of the synthesis, and the reaction conditions are optimized to maintain the desired stereoisomer.
Optimization of Reaction Conditions for Yield and Purity in Research Synthesis
Achieving high yield and purity is a primary goal in the synthesis of this compound for research purposes. The optimization of reaction conditions is therefore a key area of investigation. For the phosphorylation step, temperature control is critical to minimize the formation of byproducts. Research has shown that conducting the phosphorylation in pyridine at temperatures ranging from -38 to -42 °C is effective. While temperatures between -50 to -10 °C are acceptable, higher temperatures can lead to the formation of significant amounts of byproducts.
Following the reaction, purification is essential. A common method for isolating and purifying this compound is ion-exchange chromatography. This technique effectively separates the desired product from unreacted starting materials and byproducts, yielding a product with high purity.
Production Methodologies for Research-Scale Material
For the production of this compound at a research scale, the methodologies are focused on precision and purity rather than large-scale output. The synthesis typically begins with the protection of the hydroxyl groups of lincomycin, often using trityl and anisylidene groups. This is followed by a carefully controlled phosphorylation reaction.
The deprotection of the protecting groups is the final step in the synthesis. This is typically achieved through mild acid hydrolysis. For instance, heating the protected this compound derivative with 80% acetic acid at 100°C can effectively remove the trityl and arylidene groups. The resulting this compound is then purified, often using techniques like ion-exchange chromatography to ensure the high purity required for research applications.
Characterization of Synthetic Intermediates and Product Purity
The structural confirmation and purity assessment of synthetic intermediates and the final this compound product are accomplished using a combination of advanced spectroscopic and chromatographic techniques.
Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry in Synthesis)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of this compound and its intermediates. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to determine the precise connectivity and stereochemistry of the molecule. While specific NMR data for this compound is not extensively published in readily available literature, the analysis of related lincomycin compounds provides a framework for its characterization. For lincomycin, detailed ¹H NMR studies, including selective decoupling and n.O.e. difference experiments, have been used to determine its conformation in solution uq.edu.au. It is expected that the introduction of the phosphate group at the C2 position would induce characteristic shifts in the ¹H and ¹³C NMR spectra, particularly for the protons and carbons in the vicinity of the phosphorylation site.
Mass Spectrometry (MS) is another indispensable technique for the characterization of this compound. Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound and to study its fragmentation patterns. In the positive ion mode, diagnostic fragments of lincomycin include the molecular ion and its derivatives corresponding to the loss of water or hydrochloric acid icm.edu.pl. For lincosamides in general, the removal of methanethiol (B179389) and the 3-propyl-N-methylpyrrolidine moiety are characteristic fragmentation pathways icm.edu.pl. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the synthesized compound.
The following table summarizes the key spectroscopic data for this compound:
| Technique | Data Type | Observed/Expected Values for this compound |
| ¹H NMR | Chemical Shifts (δ) | Expected downfield shifts for protons near the C2-phosphate group compared to lincomycin. |
| ¹³C NMR | Chemical Shifts (δ) | Expected downfield shift for the C2 carbon and altered shifts for adjacent carbons. |
| Mass Spectrometry (ESI-MS) | m/z (mass-to-charge ratio) | Molecular Ion [M+H]⁺ expected around m/z 487. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate Mass | Calculated for C₁₈H₃₅N₂O₉PS. |
Chromatographic Techniques for Purity Assessment of Research Batches
The purity assessment of this compound and related lincomycin compounds in research and pharmaceutical batches relies heavily on robust chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the predominant method, offering high resolution and sensitivity for separating the parent compound from impurities and related substances. researchgate.net
Several reversed-phase HPLC (RP-HPLC) methods have been developed. researchgate.net A common approach involves using a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile (B52724). mdpi.comresearchgate.net The specific conditions, such as buffer pH, concentration, and organic modifier ratio, are optimized to achieve effective separation. For instance, one method utilizes a ZORBAX Eclipse XDB-C18 column with a mobile phase of aqueous potassium dihydrogen phosphate (0.02 M, pH 4.0) and acetonitrile in a 40:60 v/v ratio, with UV detection at 227 nm. mdpi.com Another method for separating lincomycin, polymyxin, and vancomycin (B549263) employs a Kinetex EVO C18 column with a gradient elution using a phosphate buffer (30 mM, pH 2.0) and acetonitrile, with detection at 210 nm. researchgate.netnih.gov
Ion-exchange chromatography is also a valuable technique, particularly for the separation and purification of the phosphorylated derivative from the reaction mixture during synthesis. google.comnih.govgoogle.com This method can effectively separate this compound from inorganic phosphates and other by-products based on charge differences. google.comgoogle.com Thin-layer chromatography (TLC) has also been mentioned as a technique used in the analysis of this compound. nih.gov
The table below summarizes various HPLC conditions reported for the analysis of lincomycin and its derivatives.
| Parameter | Method 1 elsevier.com | Method 2 mdpi.com | Method 3 nih.gov | Method 4 researchgate.net |
| Column | Supelcosil LC-ABZ, C-18, 5 µm | ZORBAX Eclipse XDB-C18, 5 µm | Kinetex EVO C18, 2.6 µm | Fine pack SIL RPC18 |
| Mobile Phase | Acetonitrile, Phosphate buffer (pH 5.0), Methane sulphonic acid, Water | Potassium dihydrogen phosphate (0.02 M, pH 4.0), Acetonitrile (40:60) | A: 30 mM Phosphate buffer (pH 2.0), Acetonitrile (95:5) B: 30 mM Phosphate buffer (pH 2.0), Acetonitrile (50:50) | Methanol, Water (90:10) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 210 nm | 227 nm | 210 nm | 254 nm |
| Temperature | 45 °C | 30 °C | 45 °C | Not Specified |
| Analysis Focus | Separation from 7-epilincomycin and lincomycin B | Determination in foods of animal origin | Fast determination with Polymyxin and Vancomycin | Quantification in bulk and solid dosage form |
Synthesis of Analogs and Structurally Related Phosphate Esters
The synthesis of analogs of lincomycin, including phosphate esters, is pursued to explore and enhance antibacterial activity. nih.gov The lincomycin scaffold, a lincosamide antibiotic, consists of a propylhygric acid moiety linked to an amino-octose, methylthiolincosamide. droracle.ai Modifications are typically targeted at the C-6 and C-7 positions of the sugar moiety. nih.gov
Synthetic strategies often involve the use of protecting groups to selectively functionalize the hydroxyl groups. For instance, the preparation of this compound can proceed through intermediates like 3,4-O-arylidenelincomycin, where the hydroxyl groups at the 3 and 4 positions are protected. google.com Subsequent phosphorylation at the C-2 position is followed by the removal of the protecting groups via mild acid hydrolysis to yield the final product. google.com
The synthesis of a wide variety of analogs often employs key reactions such as the Mitsunobu reaction, SN2 reactions, and Palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the C-7 position. nih.govnih.gov These approaches have led to the development of novel derivatives with potent antibacterial activities. nih.govnih.gov
Modifications at the Phosphate Linkage and its Impact on Prodrug Characteristics
This compound serves as a water-soluble prodrug of lincomycin. The phosphate ester linkage is designed to be cleaved in the body by endogenous phosphatases to release the active lincomycin parent drug. The characteristics of this prodrug are intrinsically linked to the nature of the phosphate moiety.
While specific literature detailing the synthesis and impact of diverse modifications at the phosphate linkage of this compound is limited, general principles of phosphate prodrug design are applicable. The rate of enzymatic cleavage, and thus the rate of active drug release, can be modulated by introducing substituents on the phosphorus atom or by replacing the phosphate with bioisosteric groups like phosphonates or phosphoramidates. These modifications can alter the electronic properties and steric hindrance around the phosphate group, influencing its susceptibility to phosphatase-mediated hydrolysis. Such changes would directly impact the pharmacokinetic profile of the prodrug, affecting its absorption, distribution, and the temporal availability of the active lincomycin.
Exploration of Alternative Esterifications on the Lincomycin Scaffold
Beyond the 2-phosphate ester, the lincomycin scaffold offers multiple hydroxyl groups (at C-3, C-4, and C-7) that are amenable to alternative esterification. The synthesis of other phosphate esters, such as 3-phosphate esters of lincomycin, has been explored. google.com This demonstrates that the regioselectivity of phosphorylation can be directed to other positions on the sugar moiety through appropriate synthetic strategies, likely involving the use of orthogonal protecting groups.
Furthermore, the creation of partial O-acylates of lincomycin has been documented, indicating that esterification is not limited to phosphate groups. google.com Carboxylic acid esters can be introduced at the various hydroxyl positions. These alternative esterifications serve multiple purposes, including the potential to create different prodrugs with varying rates of hydrolysis and solubility profiles. For example, esterification with lipophilic carboxylic acids could enhance membrane permeability, while esterification with other functional groups could be used to target specific tissues or improve formulation characteristics.
Structure-Synthesis Relationships in Lincomycin Phosphate Derivatives
A clear relationship exists between the synthetic methodologies employed and the final structure of lincomycin phosphate derivatives. The regioselectivity of the phosphorylation is a primary example. The synthesis of this compound is achieved by protecting the more reactive C-3 and C-4 hydroxyl groups, often as a cyclic acetal (B89532) (e.g., an arylidene derivative), thereby directing the phosphorylating agent to the C-2 hydroxyl group. google.comgoogle.com The subsequent removal of these protecting groups under controlled conditions, such as mild acid hydrolysis, is crucial to yield the desired 2-phosphate without affecting other parts of the molecule. google.com
For derivatives modified at other positions, the choice of synthetic reaction directly dictates the resulting structure and stereochemistry. For instance, when modifying the C-7 position, an SN2 reaction on a 7-O-methanesulfonyl intermediate typically results in an inversion of stereochemistry at that center. nih.gov In contrast, a Mitsunobu reaction allows for the introduction of various nucleophiles, also with inversion of configuration. nih.govnih.gov These structure-synthesis relationships are fundamental in creating a diverse library of lincomycin analogs, including phosphate derivatives, with specific structural features designed to optimize biological activity. nih.govnih.gov
Enzymatic Bioconversion and Pharmacokinetics of Lincomycin 2 Phosphate in Research Systems
Identification and Characterization of Hydrolyzing Enzymes
The primary enzymes responsible for the conversion of Lincomycin (B1675468) 2-phosphate to its active form, lincomycin, are phosphatases. These enzymes are ubiquitous in biological systems and play a crucial role in various metabolic processes.
Role of Phosphatases (e.g., Alkaline Phosphatase, Acid Phosphatase)
Both alkaline and acid phosphatases are capable of hydrolyzing phosphate (B84403) monoesters, such as Lincomycin 2-phosphate. Alkaline phosphatases (APs) function optimally at alkaline pH levels and are often membrane-bound glycoproteins. In mammals, several isozymes of alkaline phosphatase exist, including intestinal, placental, germ cell, and tissue-nonspecific alkaline phosphatase (TNAP) nih.gov. Acid phosphatases (ACPs), conversely, exhibit optimal activity in acidic environments. These enzymes are also widely distributed in nature and are involved in various cellular processes. The in vivo conversion of this compound is rapid, suggesting efficient hydrolysis by endogenous phosphatases researchgate.net.
Substrate Specificity and Enzyme Kinetics for this compound
Gene Expression and Regulation of Relevant Phosphatases in Research Cell Lines or Microorganisms
The expression of phosphatase genes is a regulated process, often influenced by the concentration of inorganic phosphate and other signaling molecules. In various organisms, from bacteria to humans, the regulation of phosphatase expression allows for adaptation to changing environmental conditions. For instance, in Escherichia coli, the expression of alkaline phosphatase is induced under phosphate-limiting conditions. In human osteosarcoma cell lines like SaOS-2, the expression of the tissue-nonspecific alkaline phosphatase (TNSALP) gene is induced by organophosphates such as beta-glycerophosphate.
The regulation of acid phosphatase gene expression has been studied in microorganisms like Saccharomyces cerevisiae, where a complex genetic system involving both positive and negative regulatory genes controls its transcription. While direct studies on the regulation of phosphatase gene expression in response to this compound are not available, it is plausible that the general mechanisms of phosphatase regulation would apply. Exposure to antibiotics has been shown to cause changes in gene expression in bacteria, which can include the regulation of enzymes involved in various metabolic pathways researchgate.netnih.gov.
Kinetics and Thermodynamics of this compound Hydrolysis
The rate and efficiency of the conversion of this compound to lincomycin are governed by the principles of enzyme kinetics and thermodynamics. In vitro studies have provided insights into the factors that influence this bioconversion.
In Vitro Enzyme Kinetic Studies (Km, Vmax, Kcat)
Detailed in vitro enzyme kinetic studies providing specific Km, Vmax, and kcat values for the hydrolysis of this compound by specific phosphatases are not extensively documented in the available literature. However, the hydrolysis of this compound has been shown to follow apparent first-order kinetics in aqueous solutions researchgate.netresearchgate.net. This indicates that the rate of reaction is directly proportional to the concentration of the this compound. The activation energy for the phosphate ester hydrolysis of this compound has been determined to be 32.1 kcal/mole researchgate.netresearchgate.net.
Interactive Data Table: Enzyme Kinetic Parameters for Phosphate Ester Hydrolysis (General Examples)
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |
| Bovine Intestinal Alkaline Phosphatase | p-Nitrophenyl phosphate | 1.5 | - | - |
| E. coli Alkaline Phosphatase | p-Nitrophenyl phosphate | - | - | - |
| Wheat Germ Acid Phosphatase | p-Nitrophenyl phosphate | - | - | - |
Factors Influencing Bioconversion Efficiency (pH, Temperature, Ionic Strength)
The efficiency of the enzymatic hydrolysis of this compound is significantly influenced by environmental factors such as pH and temperature.
pH: The rate of hydrolysis of this compound is pH-dependent. The compound exhibits its greatest stability in the pH range of 6-10 researchgate.netresearchgate.net. Outside of this range, the rate of hydrolysis increases. This pH-rate profile is a composite of the effects of pH on the ionization state of the substrate and the active site of the hydrolyzing enzyme.
Temperature: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. The activation energy of 32.1 kcal/mole indicates a significant temperature dependence researchgate.netresearchgate.net.
Ionic Strength: While not specifically detailed for this compound in the provided results, the ionic strength of the medium can influence enzyme kinetics by affecting the interactions between the enzyme and the substrate.
Interactive Data Table: Factors Affecting this compound Hydrolysis
| Factor | Optimal Range/Effect |
| pH | Most stable at pH 6-10. Hydrolysis rate increases outside this range. |
| Temperature | Rate of hydrolysis increases with increasing temperature. |
Computational Modeling of Enzyme-Substrate Interactions for Hydrolysis
The hydrolysis of the phosphate ester in this compound is the key step in its activation. Computational modeling provides valuable insights into the enzyme-substrate interactions that govern this reaction. However, modeling the hydrolysis of organophosphates presents significant computational challenges. diva-portal.org
Several factors contribute to this complexity:
High Negative Charge: The phosphate group carries a high negative charge, which requires sophisticated computational models that can accurately account for electrostatic interactions and the influence of the solvent environment. Simple implicit solvent models may be inadequate, often necessitating the use of mixed or fully explicit solvent models for reliable results. diva-portal.org
Multiple Reaction Pathways: Phosphate ester hydrolysis can proceed through different mechanistic pathways, such as associative, dissociative, or substrate-assisted pathways. These pathways can be energetically similar, making it difficult to distinguish between them computationally. diva-portal.org
Technical Demands: Accurate modeling requires high-level quantum chemical theories and large basis sets to properly describe the electronic structure of the phosphorus atom. diva-portal.org
Researchers employ methods like density functional theory (DFT) to generate energy landscapes for the hydrolysis reaction. These models help predict the transition state of the reaction, indicating whether the mechanism is more associative (where the nucleophile, often a water molecule, bonds to the phosphorus center before the leaving group departs) or dissociative (where the bond to the leaving group breaks first). diva-portal.org While specific computational studies modeling the interaction between this compound and phosphatases are not widely available, the principles derived from modeling other phosphate esters are directly applicable.
Table 1: Key Challenges in Computational Modeling of Phosphate Hydrolysis
| Challenge | Description | Implication for this compound Modeling |
|---|---|---|
| High Charge Density | The phosphate group's negative charge complicates the accurate representation of the solvent environment. diva-portal.org | Requires advanced solvent models (explicit or mixed) to accurately simulate the hydrolysis reaction. |
| Mechanistic Ambiguity | Multiple, energetically similar reaction pathways (associative, dissociative) can exist. diva-portal.org | Demands high-level theoretical calculations to reliably identify the preferred hydrolysis mechanism. |
| Basis Set Dependence | The results of quantum chemical studies on phosphates can be highly dependent on the chosen basis set. diva-portal.org | Necessitates careful selection and validation of computational methods to ensure the reliability of the model. |
Cellular and Subcellular Localization of Bioconversion Processes in Research Models
The conversion of this compound to active lincomycin occurs in specific cellular and subcellular locations, dictated by the distribution of phosphatase enzymes and the uptake of the prodrug into cells.
Research on the related antibiotic, lincomycin, shows that it accumulates within cells. Studies using neutrophils have demonstrated that the intracellular concentration of the active drug can be significantly higher than the extracellular concentration. nih.govnih.gov This capacity for intracellular accumulation is crucial for targeting intracellular pathogens.
While direct studies on the intracellular conversion of this compound are limited, the presence of various intracellular phosphatases suggests that the hydrolysis of the prodrug can occur within the cell following its uptake. The efficiency of this bioconversion would depend on the specific cell type and the expression levels of relevant phosphatase enzymes. The active lincomycin, once released, would then be available to exert its antibacterial effect within the cellular environment. nih.govnih.gov
The activation of this compound can be mediated by both membrane-bound and soluble phosphatases, which differ in their location and, consequently, where they can act on the prodrug.
Membrane-Bound Phosphatases: This class includes enzymes like lipid phosphate phosphatases (LPPs), which have their active sites located on the outer surface of the cell membrane. researchgate.net These "ecto-enzymes" can dephosphorylate substrates present in the extracellular space. Therefore, it is plausible that this compound could be converted to active lincomycin at the cell surface before the drug enters the cell. This would result in the uptake of the active form of the drug.
Soluble Phosphatases: These enzymes are found within the cell, either in the cytoplasm or within organelles. This category includes a wide variety of enzymes, such as protein tyrosine phosphatases (PTPs) like PTP1B and SHP2, and serine/threonine phosphatases like PP1 and PP2A, which are crucial regulators of cellular signaling. nih.govfrontiersin.orgmdpi.com If this compound is transported into the cell, these intracellular phosphatases could then hydrolyze the phosphate group, releasing the active drug directly into the cytoplasm.
The relative contribution of membrane-bound versus soluble phosphatases to the activation of this compound would influence the pharmacokinetics of the active drug, determining whether it is generated primarily outside or inside the target cells.
Table 2: Potential Phosphatases in this compound Activation
| Phosphatase Type | Cellular Location | Potential Role in Activation |
|---|---|---|
| Membrane-Bound (e.g., LPPs) | Cell surface, with active site facing extracellularly researchgate.net | Hydrolysis of this compound outside the cell, followed by uptake of active lincomycin. |
| Soluble (e.g., PTPs, PP2A) | Cytoplasm, nucleus, organelles nih.govfrontiersin.org | Hydrolysis of this compound after the prodrug has been transported into the cell. |
The mechanism by which this compound enters a cell is a critical determinant of its subsequent bioconversion and activity. As a phosphorylated compound, it is more polar than its parent drug, lincomycin. This increased polarity generally hinders passive diffusion across the lipid bilayer of the cell membrane.
Therefore, the uptake of this compound is likely to be mediated by specific transport mechanisms. While the precise transporters have not been identified, potential mechanisms for polar molecules include:
Carrier-Mediated Transport: Cells possess various transporters for nutrients and metabolites, some of which could potentially recognize and transport this compound.
Endocytosis: This process involves the engulfment of extracellular material into the cell. For a small molecule like this compound, this would likely be a less efficient mechanism unless it is part of a larger aggregate or formulation. mdpi.com
In vitro methods used to study cellular uptake include flow cytometry and confocal microscopy, which can quantify the amount of a fluorescently labeled compound that has entered cells over time. plos.org Such studies would be necessary to elucidate the specific pathways involved in the cellular uptake of this compound and to differentiate it from the uptake of the active drug, lincomycin, which has been shown to accumulate effectively within cells like neutrophils. nih.govnih.gov
Molecular Mechanisms of Action of Lincomycin Active Moiety
Interaction with the Bacterial Ribosome
Lincomycin's primary target within the bacterial cell is the ribosome. patsnap.com Specifically, it interferes with the function of the large 50S ribosomal subunit, which contains the peptidyl transferase center (PTC), the active site for peptide bond formation. oup.com This interaction is highly specific and is the foundation of its antibacterial activity.
Lincomycin (B1675468) binds to the 23S ribosomal RNA (rRNA) component of the 50S subunit. pfizermedical.com The binding site is located within the peptidyl transferase center, a highly conserved region in domain V of the 23S rRNA. oup.com This pocket is strategically positioned at the entrance of the nascent peptide exit tunnel, a channel through which newly synthesized polypeptide chains emerge from the ribosome. patsnap.com Lincomycin shares its binding site with other classes of antibiotics, such as macrolides and streptogramins B, which explains the phenomenon of cross-resistance often observed between these drug classes (known as the MLSB phenotype). pfizermedical.comnih.gov The binding of lincomycin is competitive with the aminoacyl-tRNA, the molecule that carries the next amino acid to be added to the growing peptide chain, at the A-site (acceptor site) of the ribosome. nih.govnih.gov
The precise nature of the lincomycin-ribosome interaction has been elucidated through high-resolution structural studies. X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided detailed atomic-level views of lincomycin bound to the 50S ribosomal subunit of various bacterial species, including the pathogen Staphylococcus aureus. nih.govoup.comresearchgate.netnih.gov
These structural studies reveal that lincomycin positions itself within the peptidyl transferase center, establishing multiple points of contact with the 23S rRNA. nih.govresearchgate.net The drug's chemical structure, which consists of a sugar moiety (α-methylthiolincosamine, α-MTL) and an amino acid moiety (propyl hygric acid), is perfectly suited for this binding pocket. nih.gov The α-MTL portion of the molecule is the primary determinant for ribosome targeting, inserting deep into the A-site of the PTC, while the propyl hygric acid moiety is positioned closer to the P-site (peptidyl site). nih.govdrugbank.com These high-resolution structures have been crucial in understanding not only the mechanism of action but also the basis for antibiotic resistance. oup.comresearchgate.net
Structural analyses of the Staphylococcus aureus 50S ribosomal subunit in complex with lincomycin have identified the specific nucleotides involved in binding. oup.comdrugbank.com The α-MTL sugar moiety forms a network of hydrogen bonds with several key 23S rRNA nucleotides. In contrast, the propyl hygric acid moiety interacts primarily through weaker van der Waals contacts, allowing it some rotational freedom within the binding site. drugbank.com Chemical footprinting experiments on Escherichia coli ribosomes corroborate these findings, showing that lincomycin protects specific bases from chemical modification, confirming a direct interaction. oup.comnih.gov
| Lincomycin Moiety | Interaction Type | Interacting 23S rRNA Nucleotides (S. aureus) | Reference |
|---|---|---|---|
| α-methylthiolincosamine (α-MTL) | Hydrogen Bonding | A2058, A2059, G2503, G2505, C2611 | drugbank.com |
| Propyl hygric acid | Van der Waals Contacts | Not specified | drugbank.com |
Inhibition of Peptidyl Transferase Activity
By binding to the peptidyl transferase center, lincomycin directly interferes with the catalytic function of the ribosome, leading to the inhibition of protein synthesis.
Lincomycin's inhibition of peptidyl transferase activity is a direct consequence of its binding to the ribosomal A-site. nih.govnih.gov It physically obstructs the proper positioning of the aminoacyl end of the incoming aminoacyl-tRNA. pnas.orgresearchgate.net This steric hindrance prevents the formation of a peptide bond between the nascent polypeptide chain (attached to the tRNA in the P-site) and the newly arrived amino acid (attached to the tRNA in the A-site). The result is a cessation of peptide chain elongation, which ultimately halts bacterial growth and replication. patsnap.com
| Parameter | Description | Value (E. coli) | Reference |
|---|---|---|---|
| Ki | Inhibition constant for the initial binding step | 10.0 µM | nih.gov |
| K'i | Inhibition constant after isomerization to the tighter complex | 2.0 µM | nih.gov |
| k6 | Rate constant for the forward isomerization (CI → CI) | 5.2 min-1 | nih.gov |
| k7 | Rate constant for the reverse isomerization (CI → CI) | 1.3 min-1 | nih.gov |
Impact on Protein Synthesis Elongation and Termination
The active moiety, lincomycin, primarily exerts its antibacterial effect by inhibiting bacterial protein synthesis. This inhibition occurs through its interaction with the bacterial ribosome, specifically by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit. pfizermedical.com Lincomycin functions as a structural analog of the 3'-end of L-Pro-Met-tRNA and deacylated-tRNA. nih.govdrugbank.com This mimicry allows it to interfere with the fundamental processes of peptide chain elongation. By binding to the peptidyl transferase center (PTC) on the 50S subunit, lincomycin obstructs the accommodation of aminoacyl-tRNAs, thereby halting the addition of new amino acids to the growing polypeptide chain. patsnap.compnas.org This action effectively arrests protein synthesis, leading to a bacteriostatic effect. pfizermedical.compatsnap.com
Specific Stages of Translational Inhibition
Lincomycin's interference with protein synthesis is not a generalized disruption but a targeted inhibition of specific stages within the translation elongation cycle. Its mode of action involves a multi-faceted attack on the ribosomal machinery.
Binding and Interference at the Peptidyl Transferase Center (PTC): Lincomycin binds to the PTC within the 50S ribosomal subunit. patsnap.com This region is critical for catalyzing peptide bond formation. By occupying this site, lincomycin directly prevents the crucial step of transferring the growing peptide chain from the P-site tRNA to the aminoacyl-tRNA in the A-site.
Inhibition of Translocation: The antibiotic interferes with the translocation process, a critical step where the ribosome moves along the messenger RNA (mRNA) to read the next codon. patsnap.com Detailed investigations into the closely related lincosamide, clindamycin (B1669177), suggest a two-phase binding mechanism where the antibiotic first binds to the ribosomal A-site and then shifts to the P-site. drugbank.com This dynamic interaction is thought to be responsible for sterically hindering the movement of tRNAs and the nascent peptide, thus stalling the entire elongation cycle.
Blockade of the Ribosomal Exit Tunnel: Lincomycin's binding action can physically block the entrance to the ribosomal exit tunnel. patsnap.com This tunnel is the pathway through which the newly synthesized (nascent) polypeptide chain emerges from the ribosome. A blockade prevents the chain from elongating further, leading to a complete cessation of protein production. patsnap.com
Effects on Nascent Peptide Chain Dissociation and Ribosomal Function
Stimulation of Peptidyl-tRNA Dissociation: Some research suggests that lincomycin may stimulate the dissociation of peptidyl-tRNA from the ribosome. medex.com.bd This premature release of the unfinished protein from the translational machinery ensures it is non-functional, contributing significantly to the antibiotic's efficacy.
Ribosome Stalling: The binding of lincomycin can induce a phenomenon known as ribosome stalling. This is a programmed translational arrest that is dependent on the specific sequence of the nascent peptide within the exit tunnel. researchgate.netsemanticscholar.org The antibiotic, in conjunction with certain peptide motifs, creates a composite structure that is recognized by sensory components of the ribosome, such as specific nucleotides in the 23S rRNA (e.g., A2062 and A2503). semanticscholar.org This recognition transmits a signal back to the peptidyl transferase center, halting catalysis and arresting translation. semanticscholar.org This sequence-specific stalling highlights a sophisticated mechanism where the ribosome actively monitors the nascent chain. researchgate.net
Alteration of Ribosomal Dynamics: At sub-inhibitory concentrations, lincomycin has been observed to have complex effects on ribosomal function in certain bacteria like Streptomyces coelicolor A3(2). Instead of simple inhibition, it can lead to the production of more stable and active ribosomes, even during late growth phases. asm.org This paradoxical effect can sometimes enhance the production of specific proteins, such as secondary metabolites. asm.org
Interactive Data Table: Molecular Interactions of Lincomycin
| Target Site | Specific Interaction | Consequence |
| 50S Ribosomal Subunit | Binds to 23S rRNA at the peptidyl transferase loop region. pfizermedical.comasm.org | Inhibition of protein synthesis. patsnap.com |
| Peptidyl Transferase Center (PTC) | Occupies the A-site and P-site, mimicking tRNA. drugbank.com | Blocks peptide bond formation. patsnap.com |
| Ribosomal Exit Tunnel | Physically obstructs the path of the nascent peptide. patsnap.com | Prevents elongation of the polypeptide chain. patsnap.com |
| Ribosome-Nascent Chain Complex | Induces conformational changes recognized by rRNA sensors (A2062, A2503). semanticscholar.org | Causes sequence-specific ribosome stalling and premature peptidyl-tRNA dissociation. medex.com.bdsemanticscholar.org |
Molecular Mechanisms of Microbial Resistance to Lincomycin
Ribosomal RNA Methylation
The most prevalent mechanism of resistance to lincosamides involves the modification of their target site within the bacterial ribosome. patsnap.com This alteration reduces the binding affinity of the antibiotic, rendering it ineffective. patsnap.com This type of resistance often confers cross-resistance to macrolide and streptogramin B antibiotics, a phenotype known as MLSB resistance. nih.govijprajournal.com
Resistance to lincosamides, macrolides, and streptogramin B antibiotics is frequently caused by the acquisition of erythromycin (B1671065) ribosome methylase (erm) genes. nih.gov These genes encode methyltransferase enzymes that specifically modify the 23S ribosomal RNA (rRNA), a key component of the 50S ribosomal subunit where these antibiotics bind. ijprajournal.com The Erm enzymes catalyze the mono- or dimethylation of a single adenine (B156593) residue, typically at position A2058 (E. coli numbering), within domain V of the 23S rRNA. ijprajournal.com This methylation is the critical event that leads to reduced antibiotic binding. ijprajournal.com
The erm gene family is diverse, with numerous classes identified in a wide range of pathogenic bacteria. These genes are often located on mobile genetic elements like plasmids and transposons, which facilitates their dissemination among bacterial populations.
| Gene Class | Enzyme | Function | Prevalence |
| erm(A) | ErmA | rRNA adenine dimethylase | Common in Staphylococcus and Streptococcus species |
| erm(B) | ErmB | rRNA adenine dimethylase | Widespread among Gram-positive cocci, including Enterococcus and Streptococcus |
| erm(C) | ErmC | rRNA adenine dimethylase | Frequently found in Staphylococcus species, often on plasmids |
| erm(F) | ErmF | rRNA adenine dimethylase | Common in anaerobic bacteria such as Bacteroides |
Structural studies have provided detailed insights into how rRNA methylation prevents lincosamide activity. Lincosamides bind to the 50S ribosomal subunit in the peptidyl transferase center, interfering with protein synthesis. The binding site is a cleft composed primarily of 23S rRNA nucleotides.
The methylation of the N6 position of the adenine A2058 residue by Erm methyltransferases introduces one or two methyl groups into this binding pocket. High-resolution structural analyses of methylated ribosomes reveal that these methyl groups cause a significant steric clash with the lincosamide molecule. This steric hindrance physically obstructs the antibiotic from docking correctly into its binding site, thereby dramatically reducing its affinity for the ribosome. Consequently, the antibiotic can no longer effectively inhibit protein synthesis, leading to the resistance phenotype.
The expression of erm genes is often tightly regulated, allowing bacteria to produce the resistance enzyme only when needed. The most common regulatory mechanism is translational attenuation, which is controlled by a short leader peptide encoded upstream of the erm gene.
In the absence of an inducing antibiotic (typically a macrolide), the leader region of the erm mRNA folds into a stable hairpin structure. This conformation sequesters the ribosome binding site and the start codon of the erm gene, preventing its translation.
When an inducing macrolide is present, it binds to the ribosome as it translates the leader peptide, causing the ribosome to stall at a specific site. This stalled ribosome disrupts the inhibitory hairpin structure in the mRNA. The resulting conformational change exposes the erm gene's ribosome binding site, allowing translation to initiate and the methyltransferase enzyme to be produced, leading to inducible resistance. In some bacteria, mutations in the leader region can disrupt this regulatory system, leading to the continuous, high-level production of the Erm enzyme, a state known as constitutive resistance.
Enzymatic Inactivation of Lincosamides
A second major strategy employed by bacteria to resist lincosamides is the direct enzymatic modification of the antibiotic molecule. This inactivation renders the drug incapable of binding to its ribosomal target. Two primary classes of enzymes are known to carry out this function: lincosamide nucleotidyltransferases and lincosamide phosphotransferases.
Enzymatic inactivation of lincosamides is frequently carried out by lincosamide O-nucleotidyltransferases (LNTs), also known as Lnu enzymes. nih.gov These enzymes are encoded by the lnu genes. nih.govnih.govnih.gov The LNT enzymes catalyze the covalent addition of a nucleotide monophosphate, typically from ATP, to a hydroxyl group on the lincosamide molecule. nih.govasm.org This process, known as nucleotidylation or adenylylation, modifies the structure of the antibiotic and prevents it from binding to the ribosome. proquest.commcmaster.ca
Different LNT enzymes can modify different positions on the lincosamide scaffold. For example, the LnuA enzyme adenylylates lincomycin (B1675468) at the 3-hydroxyl position and clindamycin (B1669177) at the 4-hydroxyl position. nih.gov The lnu genes are found in various Gram-positive bacteria, including Staphylococcus, Streptococcus, and Enterococcus species, and are often carried on mobile genetic elements, contributing to their spread. nih.govoup.com
| Enzyme | Encoding Gene | Mechanism | Bacterial Genera |
| Lnu(A) | lnu(A) | Adenylylation of lincomycin and clindamycin | Staphylococcus |
| Lnu(B) | lnu(B) | Adenylylation of lincomycin | Enterococcus |
| Lnu(C) | lnu(C) | Adenylylation of lincomycin and clindamycin | Streptococcus |
| Lnu(D) | lnu(D) | Adenylylation of lincomycin and clindamycin | Streptococcus |
| Lnu(G) | lnu(G) | Adenylylation of lincomycin | Enterococcus |
A less common mechanism of enzymatic inactivation is the phosphorylation of lincosamides. This modification is carried out by lincosamide phosphotransferases. These enzymes transfer a phosphate (B84403) group from a donor molecule like ATP to a hydroxyl group of the lincomycin molecule. nih.gov
This type of resistance has been observed in Streptomyces species, where phosphorylation of the 3-hydroxyl group of lincomycin has been detected. nih.gov Similar to nucleotidylation, the addition of a bulky, charged phosphate group alters the chemical structure of the antibiotic, thereby preventing its interaction with the ribosomal target site. While phosphotransferases are a well-known cause of resistance to other antibiotic classes like aminoglycosides, their role in lincosamide resistance in clinical isolates appears to be less prominent than that of LNTs or Erm methyltransferases. ijprajournal.com
Lincosamide Acetyltransferases
Enzymatic modification represents a significant mechanism of bacterial resistance to lincosamides. While various enzymatic alterations can confer resistance, the primary and most clinically relevant modification for lincosamides is not acetylation but rather nucleotidylation. Scientific literature extensively documents the role of lincosamide nucleotidyltransferases (Lnu enzymes) in conferring resistance to lincomycin. These enzymes catalyze the transfer of a nucleotide monophosphate to the antibiotic, rendering it inactive. Although acetyltransferases are a common mechanism of resistance for other antibiotic classes, such as aminoglycosides, their role in lincomycin inactivation is not prominently described in current research. Therefore, the focus of enzymatic inactivation of lincosamides remains centered on the activity of nucleotidyltransferases.
Biochemical Characterization and Substrate Specificity of Inactivating Enzymes
The primary enzymes responsible for the inactivation of lincosamide antibiotics are O-nucleotidyltransferases (NTases), also referred to as lincosamide nucleotidyltransferases (Lnu). These enzymes confer resistance by catalyzing the covalent addition of a nucleotide monophosphate to a hydroxyl group on the antibiotic, thereby preventing it from binding to its ribosomal target.
The genes encoding these enzymes, designated as lnu (or lin), are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among various bacterial species. Several distinct classes of Lnu enzymes have been identified, including Lnu(A), Lnu(B), Lnu(C), and Lnu(D).
Biochemical studies have revealed that these enzymes utilize nucleoside triphosphates (NTPs), such as ATP, as the donor for the nucleotidyl group. The transfer of the nucleotide monophosphate results in the adenylylation of the lincosamide. Structural and kinetic analyses of enzymes like LinB have shown that they belong to a nucleotidyltransferase superfamily that also includes aminoglycoside nucleotidyltransferases and DNA/RNA polymerases researchgate.net.
The substrate specificity of these inactivating enzymes can vary. For instance, some Lnu enzymes demonstrate activity against both lincomycin and its semi-synthetic derivative, clindamycin, while others may preferentially inactivate one over the other. The site of nucleotidylation can also differ depending on the specific enzyme and the lincosamide substrate. For example, Lnu(A) and Lnu(D) have been shown to catalyze the 3′-O-nucleotidylylation of both lincomycin and clindamycin nih.gov. The specificity for either lincosamides or other antibiotic classes, like aminoglycosides, is determined by key amino acid residues within the active site of the enzyme, which create a chemical environment tailored to the specific antibiotic scaffold nih.gov.
Table 1: Characteristics of Lincosamide Inactivating Enzymes
| Enzyme Class | Gene | Mechanism of Action | Substrates |
|---|---|---|---|
| Lincosamide Nucleotidyltransferase | lnu(A), lnu(B), etc. | O-nucleotidylation (Adenylylation) | Lincomycin, Clindamycin |
Efflux Pump Systems
Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets and conferring resistance. This is a significant mechanism of resistance to a broad range of antimicrobial agents, including lincosamides. These pumps can be specific for a single substrate or can extrude a wide variety of structurally different compounds, leading to multidrug resistance (MDR). The two major superfamilies of efflux pumps involved in antibiotic resistance are the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS).
Identification and Characterization of Transporter Proteins (e.g., ABC transporters, MFS transporters)
ATP-binding cassette (ABC) transporters constitute one of the largest families of transmembrane proteins. They are primary active transporters that utilize the energy from ATP hydrolysis to drive the transport of substrates across cell membranes nih.govbiotechmedjournal.com. A functional ABC transporter typically consists of two transmembrane domains (TMDs), which form the translocation pathway and confer substrate specificity, and two nucleotide-binding domains (NBDs) located in the cytoplasm, which bind and hydrolyze ATP researchgate.net. In bacteria, genes such as the lsa(A) gene, found in Enterococcus species, encode for ABC transporters that mediate resistance to lincosamides and streptogramin A nih.gov.
Major facilitator superfamily (MFS) transporters represent another large and diverse group of secondary transporters. Unlike ABC transporters, MFS pumps derive their energy from the proton motive force (the electrochemical gradient of protons) across the cytoplasmic membrane to expel substrates biotechmedjournal.commcmaster.ca. MFS transporters are typically single-polypeptide proteins that are thought to function as monomers or dimers. They are involved in the efflux of a wide array of compounds, and their contribution to lincosamide resistance is often as part of a broader multidrug resistance phenotype.
Table 2: Comparison of ABC and MFS Efflux Pumps
| Feature | ABC Transporters | MFS Transporters |
|---|---|---|
| Energy Source | ATP hydrolysis | Proton motive force |
| Structure | Two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs) | Typically a single polypeptide with multiple transmembrane helices |
| Type of Transport | Primary active transport | Secondary active transport |
| Example Gene | lsa(A) | Not specified for lincomycin alone |
Substrate Specificity and Energetics of Lincosamide Efflux
The substrate specificity of efflux pumps can range from narrow, targeting a specific class of antibiotics, to very broad, encompassing a wide variety of structurally unrelated compounds. Many of the efflux pumps that contribute to lincosamide resistance are multidrug resistance (MDR) pumps, which can also transport other antibiotics, detergents, and dyes nih.gov. This broad specificity is a result of a flexible binding pocket within the transporter that can accommodate a diverse range of molecules. For example, some pumps in Staphylococci show specificity for 14- and 15-membered macrolides and streptogramin B, but not lincosamides, while others have a broader profile that includes lincosamides wikipedia.org.
The energetics of lincosamide efflux are directly tied to the type of transporter involved.
ABC transporters are energized by the binding and hydrolysis of ATP at their cytoplasmic NBDs. This energy input drives conformational changes in the TMDs, leading to the extrusion of the antibiotic from the cell.
MFS transporters , being secondary active transporters, utilize the energy stored in the transmembrane proton gradient. The movement of protons down their electrochemical gradient is coupled to the transport of the antibiotic against its concentration gradient.
Gene Regulation of Efflux Pump Expression
The expression of genes encoding efflux pumps is often tightly regulated to prevent the unnecessary expenditure of energy and to respond to the presence of toxic compounds. The regulatory genes are typically located adjacent to the operons that encode the efflux pump components.
Expression of these pumps can be either constitutive or inducible. Constitutive expression provides a baseline level of resistance, while inducible expression allows the bacterium to increase the production of efflux pumps in response to the presence of an antibiotic or another environmental stressor. This regulation is often mediated by transcriptional regulators, which can act as either repressors or activators of the efflux pump genes. For instance, some multidrug efflux systems are controlled by two-component regulatory systems, which sense environmental stimuli and modulate gene expression accordingly. While specific regulatory pathways for all lincosamide efflux pumps are not fully elucidated, the general mechanisms of efflux pump regulation in bacteria provide a framework for understanding how resistance to lincosamides can be controlled at the genetic level.
Cross-Resistance Mechanisms with Other Antibiotic Classes (e.g., MLSB Resistance)
One of the most clinically significant mechanisms of resistance to lincosamides is through cross-resistance with macrolides and streptogramin B antibiotics. This phenotype is known as MLSB resistance and is typically mediated by a single genetic determinant.
The molecular basis for MLSB resistance is the modification of the ribosomal target site. Lincosamides, macrolides, and streptogramin B all bind to the 50S ribosomal subunit, inhibiting protein synthesis researchgate.net. The MLSB resistance mechanism involves the enzymatic methylation of an adenine residue (A2058 in E. coli numbering) within the 23S rRNA component of the 50S subunit oup.com. This methylation is catalyzed by enzymes encoded by the erm (erythromycin ribosome methylase) genes nih.gov. The modification of this key nucleotide reduces the binding affinity of all three classes of antibiotics, leading to cross-resistance oup.com.
The expression of erm genes can be either constitutive or inducible .
Constitutive MLSB resistance (cMLSB) : The methylase enzyme is produced continuously, resulting in the bacterium being resistant to all macrolides, lincosamides, and streptogramin B antibiotics researchgate.net.
Inducible MLSB resistance (iMLSB) : The methylase is only produced in the presence of an inducing agent, which is typically a 14- or 15-membered macrolide like erythromycin researchgate.net. In the absence of an inducer, the bacterium may appear susceptible to lincosamides and streptogramin B in vitro. However, during therapy with a lincosamide, the presence of the antibiotic can select for constitutive mutants, leading to clinical failure.
The erm genes are frequently found on mobile genetic elements, which contributes to their dissemination among pathogenic bacteria nih.gov. The prevalence of MLSB resistance significantly limits the therapeutic options for treating infections caused by Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
Table 3: Summary of MLSB Resistance
| Resistance Type | Description | Inducing Agent | Phenotype |
|---|---|---|---|
| cMLSB | Methylase is produced continuously. | None required | Resistant to macrolides, lincosamides, and streptogramin B. |
| iMLSB | Methylase production is induced. | 14- or 15-membered macrolides | Appears susceptible to lincosamides and streptogramin B in vitro without an inducer, but resistance can emerge during therapy. |
Advanced Analytical and Bioanalytical Methodologies for Lincomycin 2 Phosphate Research
Chromatographic Techniques for Quantification and Separation
Chromatography is indispensable for separating Lincomycin (B1675468) 2-phosphate from its parent compound, lincomycin, as well as from synthesis precursors, degradation products, and metabolites. The choice of technique depends on the specific analytical challenge, such as the need for high throughput, sensitivity, or stereospecificity.
High-Performance Liquid Chromatography (HPLC) for Prodrug and Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the quantitative analysis of Lincomycin 2-phosphate and its related compounds. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase.
Detailed research has established validated HPLC methods for the parent compound, lincomycin, which serve as a foundation for analyzing its phosphate (B84403) prodrug. These methods are characterized by their precision, accuracy, and simplicity, making them suitable for routine analysis. ekb.egekb.eg The separation is typically achieved using an isocratic or gradient mobile phase consisting of an acidic buffer (e.g., phosphate or orthophosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. ekb.egnih.gov Detection is commonly performed using a UV detector at wavelengths in the low UV region, such as 210 nm or 220 nm, where the molecule exhibits absorbance. ekb.egnih.gov
For the analysis of the this compound prodrug and its active metabolite, lincomycin, in biological matrices, HPLC methods can be optimized to achieve efficient separation and quantification. ekb.eg The significant difference in polarity between the phosphate ester prodrug and the parent drug allows for excellent chromatographic resolution. Method development would involve adjusting mobile phase composition and pH to ensure sharp peaks and acceptable retention times for both the prodrug and any potential metabolites.
Table 1: Representative HPLC Conditions for Lincomycin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | ZORBAX SB-C18 (3.5µm, 4.6 mm × 75 mm) ekb.eg | RP-C18 (250 mm × 4.0 mm, 5 μm) nih.gov | C18 Column ekb.eg |
| Mobile Phase | 0.023 M Orthophosphoric acid (pH 2.3) : Acetonitrile (67:33 v/v) ekb.eg | Acetonitrile and Phosphate buffer (pH 6.0) nih.gov | Acetone : Acidified HPLC Water (16:84 v/v) ekb.eg |
| Flow Rate | 1.0 mL/min ekb.eg | 1.0 mL/min nih.gov | Not Specified |
| Detection | UV at 210 nm ekb.eg | UV at 220 nm nih.gov | UV at 210 nm ekb.eg |
| Temperature | Ambient ekb.eg | Not Specified | Not Specified |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification in In Vitro Biological Matrices
For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices like cell lysates or microsomal incubations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of a tandem mass spectrometer.
LC-MS/MS methods have been successfully developed for the determination of lincomycin in various samples, achieving very low limits of detection (LOD). mdpi.comnih.gov These methods typically employ electrospray ionization (ESI) in the positive ion mode. Quantification is performed using multiple reaction monitoring (MRM), which involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a unique product ion generated through collision-induced dissociation. nih.gov This high specificity minimizes interference from matrix components, ensuring accurate quantification even at trace levels.
When analyzing this compound in in vitro studies, an LC-MS/MS method would be developed to monitor the specific precursor-to-product ion transitions for both the prodrug and the parent lincomycin. This allows for simultaneous quantification, enabling detailed studies of prodrug conversion and metabolism. Research on lincomycin detection in milk has demonstrated the ability to achieve detection limits in the low nanogram-per-milliliter (ng/mL) range, with recovery rates often exceeding 90%. mdpi.com Such sensitivity is essential for characterizing the pharmacokinetics of this compound in in vitro models.
Chiral Chromatography for Stereoisomer Separation in Synthesis Research
Lincomycin possesses multiple chiral centers, meaning its synthesis can potentially yield various stereoisomers. datapdf.com As different stereoisomers of a drug can have vastly different pharmacological activities, it is crucial to control and verify the stereochemistry during synthesis. nih.gov Chiral chromatography is a specialized form of HPLC used to separate enantiomers and diastereomers.
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. researchgate.net For molecules like lincomycin and its derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic antibiotic-based CSPs (e.g., vancomycin (B549263) or teicoplanin) are often effective. researchgate.net These CSPs create a chiral environment through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the discrimination between stereoisomers.
In the context of this compound synthesis research, chiral chromatography would be employed to assess the stereochemical purity of intermediates and the final product. This ensures that the desired stereoisomer is produced and allows for the quantification of any undesired isomers, which is a critical aspect of quality control in drug development. datapdf.comnih.gov
Spectroscopic Methods for Structural Analysis and Purity Assessment
Spectroscopic techniques are vital for elucidating the molecular structure of this compound and confirming its identity. They are also used to assess purity and monitor for the presence of degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including antibiotics and their derivatives. springernature.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to provide detailed information about the molecular framework.
1D NMR spectra, such as ¹H (proton) and ¹³C (carbon) NMR, provide information on the chemical environment of each atom in the molecule. For this compound, ¹H NMR would confirm the presence of the amino acid and sugar moieties, while ³¹P NMR would be used to verify the presence and location of the phosphate group.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms. uq.edu.auresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the through-space proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule in solution. uq.edu.au Such conformational and structural studies are essential to confirm that the synthesis has yielded the correct molecule with the appropriate stereochemistry. uq.edu.auuq.edu.au
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Degradation Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and accessible technique used for both quantification and stability assessment. As a quantitative tool, it relies on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte (Beer-Lambert law). While lincomycin does not have a strong chromophore, it exhibits UV absorbance in the far UV region, making it suitable for detection in HPLC systems as previously mentioned. ekb.egresearchgate.net
A key application of UV-Vis spectroscopy in this compound research is in monitoring its degradation. Forced degradation studies, which expose the drug to stress conditions like acid, base, heat, and UV light, are essential for understanding its stability profile. idosi.orgresearchgate.net By monitoring the changes in the UV spectrum over time, the rate and extent of degradation can be determined. Studies on lincomycin have shown that it degrades significantly when exposed to UV light and heat, with a maximum absorbance (λmax) observed around 243 nm. idosi.org The compound shows slight degradation in acidic conditions and is relatively stable in basic medium. idosi.orgresearchgate.net This information is critical for establishing appropriate storage and handling conditions for the prodrug.
Table 2: Results of Forced Degradation Study of Lincomycin Monitored by UV Spectroscopy
| Stress Condition | Description | Remaining Availability (%) |
|---|---|---|
| Acid Hydrolysis | 0.1 N HCl idosi.org | 80.63% idosi.org |
| Base Hydrolysis | 0.1 N NaOH idosi.org | 110.21% (No significant degradation) idosi.org |
| Thermal Degradation | Heat exposure for 30 minutes idosi.org | 70.08% idosi.org |
| Photodegradation | UV light exposure at λmax 243 nm idosi.org | 69.99% idosi.org |
In Vitro Assay Development for Enzymatic Bioconversion Studies
The bioconversion of this compound to its active form, lincomycin, is a critical step for its therapeutic action. This process is primarily mediated by enzymes, such as alkaline phosphatase, which are abundant in various biological tissues. edgccjournal.org To study the efficiency and kinetics of this conversion, robust in vitro assays are essential. These assays allow researchers to monitor the reaction by quantifying either the product formed (inorganic phosphate or lincomycin) or the disappearance of the prodrug itself.
Spectrophotometric Assays for Inorganic Phosphate Release
A common and direct method to measure the enzymatic conversion of this compound is to quantify the release of inorganic phosphate (Pi). Spectrophotometric assays are well-suited for this purpose due to their simplicity, sensitivity, and amenability to high-throughput formats.
One widely used technique is the malachite green assay. This method is based on the reaction of inorganic phosphate with a molybdate (B1676688) salt in an acidic solution to form a phosphomolybdate complex. Malachite green dye then binds to this complex, resulting in a significant color change that can be measured spectrophotometrically, typically at a wavelength between 620 and 660 nm. The increase in absorbance is directly proportional to the concentration of inorganic phosphate released during the enzymatic cleavage of this compound. nih.govthaiscience.info This allows for the continuous monitoring of the enzyme kinetics. nih.govresearchgate.net
The assay can be performed by incubating this compound with a source of alkaline phosphatase (e.g., purified enzyme, cell lysates, or tissue homogenates) and collecting samples at various time points. researchgate.net The reaction is stopped, and the malachite green reagent is added to determine the phosphate concentration.
Table 1: Example Data for Spectrophotometric Assay of Phosphate Release
| Time (minutes) | Absorbance at 630 nm | Calculated Pi Concentration (µM) |
|---|---|---|
| 0 | 0.052 | 0.0 |
| 5 | 0.188 | 15.5 |
| 10 | 0.324 | 31.0 |
| 15 | 0.460 | 46.5 |
| 20 | 0.596 | 62.0 |
This interactive table provides a hypothetical dataset illustrating the direct relationship between reaction time, absorbance, and the concentration of released inorganic phosphate during the bioconversion of this compound.
Gas Chromatography (GC) for Parent Compound Disappearance
While spectrophotometric assays track product formation, chromatographic methods like Gas Chromatography (GC) can be employed to monitor the bioconversion process by measuring the concentration of the active parent drug, lincomycin. Due to the low volatility of lincomycin, a derivatization step is necessary to make it suitable for GC analysis. nih.govsigmaaldrich.com
The process typically involves:
Sample Collection : Aliquots are taken from the in vitro reaction mixture at specific time intervals.
Extraction : Lincomycin is extracted from the aqueous matrix using an appropriate organic solvent.
Derivatization : The polar functional groups (hydroxyl and amine) of lincomycin are chemically modified to increase volatility. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govsigmaaldrich.com This reaction replaces the active hydrogens on the molecule with nonpolar trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com
GC Analysis : The derivatized sample is injected into the GC system. Separation occurs on a capillary column, and detection is often achieved using a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) for enhanced sensitivity and specificity. nih.gov
By tracking the appearance and increase in the concentration of derivatized lincomycin over time, researchers can determine the rate of prodrug conversion.
Table 2: Example GC Parameters and Retention Times
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 280 °C |
| Detector | Mass Spectrometer (MS) |
| Carrier Gas | Helium |
| Derivatization Agent | BSTFA with 1% TMCS |
| Retention Time (Derivatized Lincomycin) | ~14.2 min |
| Retention Time (Internal Standard) | ~11.8 min |
This table outlines typical parameters for the GC analysis of derivatized lincomycin, a key method for studying the bioconversion of this compound.
Development of Microfluidic Platforms for High-Throughput Screening of Prodrug Activation
Traditional in vitro assays can be time-consuming and require significant volumes of reagents and samples. Microfluidic platforms, or "lab-on-a-chip" systems, offer a powerful alternative for high-throughput screening (HTS) of prodrug activation. nih.govresearchgate.net These devices miniaturize the entire assay process into a small chip with micro-channels, enabling rapid analysis with minimal sample consumption. mdpi.com
For this compound research, a microfluidic device can be designed to co-culture cells (e.g., liver or intestinal cells that express phosphatases) with the prodrug. nih.govbiorxiv.org The platform allows for precise control of fluid flow, enabling the creation of stable concentration gradients and the continuous perfusion of cells. mdpi.comnih.gov The bioconversion can be monitored in real-time by integrating a detection method, such as fluorescence or spectrophotometry, directly onto the chip. nih.gov This approach allows for the simultaneous testing of numerous conditions, such as different prodrug concentrations or various cell types, making it highly efficient for screening and optimization studies. researchgate.netbiorxiv.org
Table 3: Comparison of Conventional vs. Microfluidic Screening Platforms
| Feature | Conventional 96-Well Plate Assay | Microfluidic Platform |
|---|---|---|
| Sample Volume | 100 - 200 µL per well | 1 - 10 µL per channel |
| Reagent Consumption | High | Low (10- to 100-fold reduction) |
| Analysis Time | Hours to days | Minutes to hours |
| Throughput | Moderate to High | Very High |
| Automation | Possible | Integrated |
| Physiological Relevance | Limited (static culture) | High (perfusion, cell co-culture) |
This interactive table compares the key features of traditional well-plate assays with modern microfluidic platforms, highlighting the advantages of the latter for high-throughput screening of this compound activation.
Methodologies for Stability Studies in Research Solvents and In Vitro Systems
Assessing the chemical stability of this compound is fundamental to understanding its shelf-life, degradation pathways, and potential for transformation under various conditions. Stability studies are conducted in research solvents and relevant in vitro systems to predict its behavior during storage and within biological environments.
Forced Degradation Studies of this compound
Forced degradation, or stress testing, involves subjecting this compound to harsh chemical and physical conditions to accelerate its decomposition. researchgate.net The goal is to identify potential degradation products and elucidate the degradation pathways, which is crucial for developing stability-indicating analytical methods. nih.gov While specific studies on the 2-phosphate version are limited, methodologies applied to the parent compound, lincomycin hydrochloride, provide a relevant framework. nih.govresearchgate.net
Typical stress conditions include:
Acidic Hydrolysis : Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C). nih.govresearchgate.net
Basic Hydrolysis : Exposure to a strong base like sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at elevated temperatures. Studies on lincomycin show it degrades more rapidly in basic solutions than in acidic ones. nih.govresearchgate.net
Oxidative Degradation : Reaction with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂). Lincomycin has been shown to degrade rapidly under oxidative stress. nih.gov
Thermal Degradation : Exposing the compound in solid or solution form to high temperatures.
Photodegradation : Exposing the compound to ultraviolet (UV) or visible light to assess its photostability.
The samples from these stress tests are then analyzed, typically by High-Performance Liquid Chromatography (HPLC), to separate the intact prodrug from any by-products formed.
Table 4: Example Conditions for Forced Degradation of Lincomycin Compounds
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Outcome |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 80 °C | 24-72 hours | Moderate degradation |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 8-24 hours | Significant degradation |
| Oxidation | 30% H₂O₂ | Room Temp | 24 hours | Rapid and extensive degradation |
| Thermal | Dry Heat | 100 °C | 48 hours | Potential degradation |
| Photolytic | UV Light (254 nm) | Room Temp | 24-72 hours | Potential degradation |
This table summarizes typical stress conditions used in forced degradation studies for lincomycin-related compounds, providing a basis for designing stability tests for this compound.
Kinetic Studies of Degradation Pathways and By-product Formation
Kinetic studies are performed to quantify the rate of degradation of this compound under specific conditions, such as varying pH and temperature. nih.gov This data is essential for predicting the shelf-life and identifying optimal storage conditions. nih.gov
The methodology involves:
Preparing solutions of this compound in a series of buffers across a wide pH range (e.g., pH 2 to 11). jipbs.com
Incubating these solutions at controlled, often elevated, temperatures to accelerate degradation. nih.gov
Withdrawing samples at predetermined time intervals.
Quantifying the remaining concentration of this compound using a validated stability-indicating HPLC method. ekb.eg
By plotting the logarithm of the remaining drug concentration against time, the degradation rate constant (k) can be determined. Studies on lincomycin hydrochloride have shown that its degradation follows first-order kinetics. nih.govresearchgate.net The pH-rate profile for lincomycin shows it has the greatest stability in the slightly acidic range, around pH 4. nih.gov
To identify the by-products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable. This method separates the degradation products chromatographically and then provides mass and fragmentation data to help elucidate their chemical structures. researchgate.net For lincomycin, degradation pathways can include N-demethylation and breakage of the amide bond. nih.govchalmers.se
Table 5: pH-Dependent Degradation Kinetics for Lincomycin
| pH of Solution | Temperature | Apparent First-Order Rate Constant (k) (days⁻¹) | Calculated Half-life (t½) (days) |
|---|---|---|---|
| 2.0 | 80 °C | 1.82 | 0.38 |
| 4.0 | 80 °C | 0.15 | 4.59 |
| 6.1 | 80 °C | 0.28 | 2.47 |
This interactive table presents kinetic data adapted from studies on lincomycin hydrochloride at 80°C, illustrating how pH significantly impacts the degradation rate. The compound is most stable near pH 4. nih.gov
Structure Activity Relationship Sar Studies of Lincomycin 2 Phosphate and Its Derivatives
Influence of the 2-Phosphate Moiety on Prodrug Stability and Solubility Characteristics for Research Applications
The addition of a phosphate (B84403) ester to a parent drug molecule is a common prodrug strategy employed to enhance aqueous solubility. nih.govcore.ac.uk Lincomycin (B1675468) 2-phosphate, a prodrug of the antibiotic lincomycin, exemplifies this approach. The phosphate moiety significantly increases the water solubility of the otherwise less soluble parent compound, which is highly advantageous for in vitro research applications, facilitating the preparation of stock solutions and use in aqueous assay buffers. researchgate.net
The stability of Lincomycin 2-phosphate is highly dependent on pH. Research comparing it to its close analog, clindamycin (B1669177) 2-phosphate, has shown that the primary routes of degradation for this compound in an aqueous environment (pH 1-10) are the hydrolysis of the thioglycoside bond and the phosphate ester bond. researchgate.net Studies indicate that this compound demonstrates its greatest stability in the pH range of 6 to 10. researchgate.net This contrasts with clindamycin 2-phosphate, which is most stable at a lower pH range of 3.5-6.5 and degrades via three different pathways depending on the pH. researchgate.net
| pH Range | Predominant Degradation Route(s) | Stability Profile |
| This compound | ||
| pH 1-10 | Thioglycoside and phosphate ester hydrolysis researchgate.net | Most stable at pH 6-10 researchgate.net |
| Clindamycin 2-phosphate (for comparison) | ||
| pH < 6 | Phosphate ester and thioglycoside hydrolysis researchgate.net | Most stable at pH 3.5-6.5 researchgate.net |
| pH > 6 | Scission of 7(S)-Cl to form 7(R)-OH analog researchgate.net |
Phosphate ester prodrugs are specifically designed to be cleaved by phosphatase enzymes, which are abundant in biological systems. nih.govnih.gov The derivatization of the phosphate group itself can modulate key in vitro research parameters. For instance, while the this compound prodrug is highly water-soluble, this modification renders it less potent in whole-cell antibacterial assays compared to the parent drug, lincomycin. nih.gov This is because the negatively charged phosphate group at physiological pH can hinder passage across bacterial cell membranes. nih.gov The antibacterial activity is only expressed once the phosphate group is cleaved by phosphatases to release the active drug. nih.govnih.gov Therefore, in vitro minimum inhibitory concentration (MIC) assays would show significantly higher values for the prodrug than for lincomycin, reflecting the necessity of bioconversion for antibacterial effect. nih.gov
Role of Phosphate Esterification in Cellular Permeability and Uptake Mechanisms (In Vitro Models)
The esterification of lincomycin at the 2-position with a phosphate group fundamentally alters its interaction with cell membranes. In its prodrug form, the ionized phosphate makes the molecule more hydrophilic and less capable of passive diffusion across the lipid bilayers of cell membranes. nih.govuogqueensmcf.com The success of this prodrug strategy hinges on the molecule's ability to be converted to the active form, lincomycin, in the extracellular environment or to be transported into the cell before enzymatic cleavage. nih.govnih.gov
To investigate the permeability of phosphate prodrugs like this compound, researchers utilize various in vitro models. Artificial membrane systems, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can be used to assess a compound's ability to passively diffuse across a lipid barrier. For a charged molecule like this compound, low permeability would be expected in such a system.
Cell culture models are essential for studying active transport and bioconversion. acs.org In these models, cells are exposed to the prodrug, and the subsequent appearance of the parent drug inside the cells or in the culture medium is measured over time. acs.orgasm.org These studies can elucidate whether the prodrug is cleaved extracellularly by secreted or membrane-bound phosphatases, with the parent drug then being taken up, or if the prodrug itself is transported into the cell before intracellular conversion. researchgate.net
Direct comparisons of uptake kinetics in research cell lines would reveal significant differences between this compound and lincomycin. The uptake of the active form, lincomycin, would likely follow kinetics typical for a moderately lipophilic small molecule. In contrast, the cellular accumulation of the active drug when supplied as the prodrug would be dependent on the rate of bioconversion by phosphatases.
In a typical whole-cell activity assay, the prodrug's effectiveness is a combination of its permeability, its rate of conversion to the active drug, and the active drug's intrinsic potency. nih.gov As demonstrated with other phosphate prodrugs, the in vitro potency against bacterial cell lines is significantly reduced for the prodrug form, indicating that the bioconversion step is rate-limiting. nih.gov
| Compound Form | Expected In Vitro Activity (e.g., MIC) | Rationale |
| Lincomycin (Active Form) | High (Low MIC) | Readily interacts with the bacterial 50S ribosomal subunit to inhibit protein synthesis. nih.gov |
| This compound (Prodrug) | Low (High MIC) | The charged phosphate group limits membrane permeability; antibacterial action requires cleavage by phosphatases to release the active form. nih.govnih.gov |
Effect of Structural Modifications on Bioconversion Kinetics
The rate at which this compound is converted to active lincomycin is governed by the kinetics of the enzymatic hydrolysis reaction, catalyzed by alkaline phosphatases. researchgate.netnih.gov The structure of the prodrug is a key determinant of these kinetics. The efficiency of this conversion can be evaluated in vitro using enzyme preparations, such as liver or intestinal S9 fractions, which contain a mixture of metabolic enzymes, including phosphatases. nih.gov By incubating the prodrug with these fractions and measuring the formation of the parent drug over time, key kinetic constants like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined. nih.gov
As an illustrative example of the methodology, a study on a different phosphate ester prodrug (Compound 2) evaluated its conversion to the parent compound (Compound 1) in S9 fractions from various species. nih.gov
| Species | S9 Fraction | Km (µM) | Vmax (pmol/min/mg) |
| Rat | Intestine | 134 ± 14 | 1450 ± 40 |
| Rat | Liver | 129 ± 24 | 1040 ± 60 |
| Dog | Intestine | 126 ± 20 | 1850 ± 90 |
| Dog | Liver | 100 ± 19 | 1140 ± 60 |
| Monkey | Intestine | 102 ± 13 | 1790 ± 60 |
| Monkey | Liver | 158 ± 20 | 2580 ± 90 |
| Human | Intestine | 123 ± 13 | 1150 ± 40 |
| Human | Liver | 118 ± 12 | 1460 ± 40 |
This table is adapted from a study on a different phosphate prodrug and is presented to illustrate the type of data generated in bioconversion studies. nih.gov
The chemical structure connecting the phosphate group to the parent drug is known as the linker. While this compound involves a direct ester linkage, prodrug design can involve systematically varying this linker to fine-tune the properties of the molecule. nih.gov The goal of such modifications is to optimize the balance between chemical stability and the rate of enzymatic cleavage. acs.org
For a phosphate prodrug, systematic variations could include altering the length or steric bulk of the linker region. These structural changes can have a profound impact on how efficiently the prodrug is recognized and processed by the active site of a phosphatase enzyme. nih.gov For example, introducing bulky chemical groups near the phosphate ester bond could sterically hinder the enzyme's access, slowing down the rate of hydrolysis. Conversely, optimizing the linker's structure could improve its fit within the enzyme's active site, enhancing the rate of bioconversion. nih.gov Such studies are crucial for designing prodrugs with a desired rate of activation in specific biological environments.
Design of Prodrugs with Modulated Release Rates in Controlled In Vitro Systems
The design of prodrugs, such as this compound, is a strategic approach used to temporarily modify a drug's physicochemical properties to overcome pharmaceutical challenges. core.ac.ukresearchgate.net Prodrugs are inactive compounds that are converted into the active drug within the body through enzymatic or chemical reactions. core.ac.ukresearchgate.net For lincomycin, the attachment of a phosphate group to the 2-position hydroxyl group creates this compound, a prodrug with significantly increased aqueous solubility compared to its parent molecule. core.ac.ukorientjchem.org This modification is particularly advantageous for developing parenteral dosage forms. core.ac.uk
The release of the active lincomycin from its phosphate prodrug is achieved through hydrolysis of the phosphate ester bond, a reaction catalyzed by phosphatase enzymes present in the body. core.ac.ukmdpi.com The rate of this conversion can be studied and modulated in controlled in vitro systems that mimic physiological conditions. The stability and, consequently, the release rate of lincomycin from this compound are highly dependent on pH. nih.gov In vitro kinetic studies are essential to characterize this pH-dependent hydrolysis and predict the prodrug's behavior. nih.gov
Detailed investigations into the aqueous stability of this compound have identified its degradation pathways across a range of pH values. These studies are fundamental for designing formulations that can control or modulate the drug release rate. For instance, the prodrug exhibits maximum stability in the pH range of 6-10. At pH values below 6, hydrolysis of the phosphate ester and the thioglycoside bond are the predominant degradation routes, leading to the release of the active drug. Understanding these kinetics allows for the design of delivery systems where the release of lincomycin can be triggered or accelerated in specific pH environments.
The table below summarizes the stability and primary degradation routes for this compound in controlled aqueous environments.
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling have become indispensable tools in modern drug design and development, including the study of prodrugs like this compound. researchgate.netresearchgate.net These in silico methods provide detailed insights into the molecular interactions that govern a prodrug's behavior, from its conversion into the active form to its interaction with biological targets. researchgate.net By simulating these processes at an atomic level, researchers can predict the binding affinity between a ligand and an enzyme, analyze the stability of molecular complexes, and understand the conformational changes that occur during these interactions. unimelb.edu.aunih.gov
For this compound, computational approaches are particularly valuable for elucidating the mechanism of its enzymatic hydrolysis. researchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations can model the interaction between the prodrug and the active site of enzymes like alkaline phosphatase, which are responsible for its activation. mdpi.commdpi.com These models help in understanding the structural requirements for efficient prodrug conversion and can guide the design of new derivatives with tailored activation profiles. researchgate.net
Ligand-Enzyme Docking Simulations for Prodrug Hydrolysis
Ligand-enzyme docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a protein target (the enzyme). mdpi.com In the context of this compound, docking simulations are employed to model its interaction with the active site of hydrolytic enzymes, most notably alkaline phosphatase (AP). researchgate.netmdpi.com Alkaline phosphatases are key enzymes in the cleavage of phosphate ester prodrugs to release the parent drug. mdpi.com
The simulation process involves placing the three-dimensional structure of this compound into the catalytic pocket of a model of alkaline phosphatase. Computational algorithms, such as those used in AutoDock Vina, then calculate the most energetically favorable binding poses. unimelb.edu.aumdpi.com The output of these simulations includes a binding affinity score, typically expressed in kcal/mol, which estimates the strength of the interaction, and a detailed map of the intermolecular contacts. mdpi.com These contacts can include hydrogen bonds and hydrophobic interactions between the prodrug and specific amino acid residues in the enzyme's active site. nih.gov
By analyzing these interactions, researchers can understand how this compound is recognized and oriented for hydrolysis. For example, docking might reveal that the phosphate group of the prodrug forms critical hydrogen bonds with key residues in the active site, positioning the ester bond for nucleophilic attack and subsequent cleavage. This information is crucial for structure-activity relationship (SAR) studies, as it explains how modifications to the prodrug structure might affect its binding and rate of hydrolysis.
The following table illustrates the type of data generated from a hypothetical docking simulation of this compound with tissue-nonspecific alkaline phosphatase (TNAP).
Molecular Dynamics Simulations of Prodrug Conformation and Interactions
While molecular docking provides a static snapshot of the prodrug-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and movements of the system over time. unimelb.edu.au MD simulations apply the principles of classical mechanics to calculate the trajectory of atoms and molecules, providing a more realistic representation of biological processes. unimelb.edu.aumdpi.com
For this compound, MD simulations can be used to study its conformational flexibility in solution and to analyze the stability of its complex with an enzyme like alkaline phosphatase after an initial docking pose has been established. nih.gov The simulation tracks how the prodrug's three-dimensional shape changes and how it settles into a stable conformation within the enzyme's active site. nih.gov
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the protein and ligand backbone atoms over time from a reference structure, indicating the stability of the complex. A stable RMSD value suggests that the complex has reached equilibrium. mdpi.com RMSF, on the other hand, measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes. unimelb.edu.au These simulations provide deep insights into the persistence of hydrogen bonds and other interactions, confirming the stability of the binding mode predicted by docking and revealing the dynamic nature of the recognition process leading to hydrolysis.
The table below presents illustrative data that could be obtained from an MD simulation of the this compound-TNAP complex.
Emerging Research Directions and Future Perspectives
Novel Prodrug Strategies Building on Lincomycin (B1675468) 2-phosphate Principles
The success of the phosphate (B84403) ester strategy in improving the aqueous solubility of parent drugs has spurred research into a variety of novel prodrug approaches. nih.gov These strategies often focus on creating pharmacologically inactive compounds that are converted into the active drug within the body, a process known as biotransformation. nih.govencyclopedia.pubmdpi.com The primary goal is to modify the drug's physicochemical properties, such as solubility and permeability, without diminishing its therapeutic activity. nih.govencyclopedia.pubmdpi.com
One key area of exploration is the use of different promoieties that can be cleaved by specific enzymes. nih.govencyclopedia.pub For instance, researchers are investigating acyloxyalkyl esters, which have shown improved stability compared to their phosphate counterparts. nih.gov The pivaloyloxymethyl (POM) moiety is one such example that is enzymatically cleaved to release the active compound. nih.gov Another approach involves the use of phosphonate (B1237965) prodrugs, which are isosteric replacements for phosphates and can offer improved metabolic stability. nih.gov The ProTide technology is an innovative example in this area, expanding the potential for phosphonate prodrugs with reduced toxicity. nih.gov
These novel strategies often aim to create carrier-linked prodrugs, where the active drug is attached to a promoiety that is later removed by enzymatic or chemical reaction. nih.govencyclopedia.pub The development of such prodrugs can revive previously discarded drug candidates that had poor pharmacokinetic properties or high toxicity. nih.govencyclopedia.pub
| Prodrug Strategy | Principle | Potential Advantage over Simple Phosphate Esters | Example Moiety/Technology |
|---|---|---|---|
| Phosphonate Prodrugs | Isosteric replacement of phosphate with a phosphonate group, creating a more stable C-P bond. nih.gov | Enhanced metabolic stability and resistance to enzymatic cleavage. nih.gov | Adefovir dipivoxil nih.gov |
| Acyloxyalkyl Esters | Masking a phosphonate or phosphate group with an acyloxyalkyl moiety. nih.gov | Improved stability and cell permeability. nih.gov | Pivaloyloxymethyl (POM) nih.gov |
| ProTide Technology | A prodrug approach for delivering nucleoside monophosphates and phosphonates into cells. | Bypasses the need for initial phosphorylation by viral or cellular kinases, overcoming a key resistance mechanism. | Tenofovir alafenamide |
| Enzyme-Specific Cleavable Linkers | Utilizing linkers that are substrates for enzymes specifically expressed in target bacteria. nih.govencyclopedia.pub | Targeted drug release at the site of infection, reducing systemic toxicity. nih.govencyclopedia.pub | β-lactamase-activated prodrugs mdpi.com |
Applications in Advanced Drug Delivery System Research (e.g., Targeted Delivery in In Vitro or Non-Clinical Models)
Advanced drug delivery systems are being investigated to enhance the therapeutic efficacy of antibiotics by ensuring they reach the site of infection at effective concentrations. mdpi.com These systems can also minimize off-target effects and overcome mechanisms of bacterial resistance. mdpi.com The principles of Lincomycin 2-phosphate, where a modification enhances drug delivery, are being extended through the use of sophisticated carriers.
One promising area is the use of nanoparticle-based strategies. mdpi.com Nanoparticles can encapsulate antibiotics, protecting them from degradation and facilitating their transport to infected tissues. mdpi.com The enhanced permeability and retention (EPR) effect, often observed at sites of inflammation and infection, can lead to the passive accumulation of these nanoparticles. mdpi.com
Another approach is the development of stimuli-responsive systems that release the antibiotic in response to specific triggers in the infection microenvironment. scispace.com These triggers can be endogenous, such as changes in pH, enzyme concentrations, or redox gradients. scispace.com For example, a prodrug could be designed to be activated by enzymes that are specifically secreted by bacteria at the site of infection. figshare.com This allows for site-specific drug release, increasing the local concentration of the antibiotic and reducing systemic exposure. figshare.com
In non-clinical models, these advanced delivery systems are evaluated for their ability to target infections and improve therapeutic outcomes. nih.gov For instance, siderophore-antibiotic conjugates are being explored to achieve pathogen-specific targeting. encyclopedia.pubmdpi.com Siderophores are iron-chelating molecules with receptors on bacterial surfaces, and by linking an antibiotic to a siderophore, the drug can be selectively transported into the bacterial cell. encyclopedia.pubmdpi.com
| Delivery System | Mechanism | Potential Application for Lincosamide Prodrugs | Research Model |
|---|---|---|---|
| Liposomes | Encapsulation of the drug within a lipid bilayer, allowing for protection and controlled release. | Improved delivery to intracellular pathogens. | In vitro cell culture, non-clinical animal models. |
| Polymeric Nanoparticles | Encapsulation within a biodegradable polymer matrix. | Sustained release of the antibiotic at the infection site. | In vitro release studies, non-clinical infection models. |
| Siderophore-Antibiotic Conjugates | Utilizing bacterial iron uptake systems for targeted drug entry. encyclopedia.pubmdpi.com | Overcoming permeability barriers in Gram-negative bacteria. | Bacterial culture, in vitro susceptibility testing. |
| Enzyme-Responsive Hydrogels | Drug release is triggered by the presence of specific bacterial enzymes. researchgate.net | On-demand antibiotic release at the site of infection. | In vitro enzyme assays, simulated wound models. |
Bioengineering Approaches for Enhanced Prodrug Activation or Stability
Bioengineering offers innovative strategies to improve the activation and stability of prodrugs like this compound. These approaches can involve modifying the prodrug itself or engineering enzymes to enhance the conversion of the prodrug to its active form.
One area of research focuses on designing prodrugs that are activated by enzymes specifically expressed by pathogenic bacteria. nih.govencyclopedia.pub This approach can lead to targeted antibiotic activity, minimizing harm to the host's beneficial microbiota. nih.govencyclopedia.pub For example, prodrugs can be designed to be cleaved by bacterial enzymes like nitroreductases, which are found in many pathogenic bacteria. figshare.com
Genetic engineering can also be used to improve the production of antibiotics in their host organisms. For instance, in the production of lincomycin by Streptomyces lincolnensis, the addition of amino acid precursors to the fermentation medium has been shown to increase the yield. nih.gov Further bioengineering of the metabolic pathways of these microorganisms could lead to even greater production efficiency. researchgate.netscispace.com
Another bioengineering strategy involves modifying the enzymes responsible for prodrug activation to improve their efficiency. This could be particularly useful in gene-directed enzyme prodrug therapy (GDEPT), where a gene encoding a non-human enzyme is delivered to target cells, followed by the administration of a prodrug that is specifically activated by that enzyme. rutgers.edu
| Bioengineering Approach | Description | Objective | Example Application |
|---|---|---|---|
| Metabolic Pathway Engineering | Modification of the genetic and regulatory processes within microorganisms to enhance the production of a desired compound. | Increase the yield of lincomycin from Streptomyces lincolnensis. nih.govnih.gov | Overexpression of key biosynthetic genes in the lincomycin production pathway. |
| Enzyme-Directed Prodrug Therapy | Designing prodrugs that are selectively activated by enzymes present at the target site. researchgate.net | Targeted release of the active drug, reducing systemic toxicity. | A prodrug activated by bacterial β-lactamases. mdpi.com |
| Protein Engineering of Activating Enzymes | Modification of the structure of an enzyme to alter its substrate specificity or catalytic activity. | Enhanced conversion of a lincomycin prodrug to its active form. | Directed evolution of a phosphatase to have higher activity towards this compound. |
Development of Tools for Studying Lincosamide Action at the Single-Molecule Level
Understanding how lincosamides interact with their target, the bacterial ribosome, is crucial for the development of new and more effective antibiotics. nih.gov Recent advances in single-molecule techniques are providing unprecedented insights into these interactions. These tools allow researchers to observe the dynamics of individual molecules in real-time, offering a more detailed picture than traditional ensemble-based methods. nih.gov
Single-cell spectroscopic techniques, such as Raman spectroscopy and optical photothermal infrared (O-PTIR) spectroscopy, can generate highly specific vibrational fingerprints of biomolecules. nih.gov These methods can be used to monitor the changes within a single bacterial cell upon exposure to a lincosamide, providing information on the drug's mechanism of action. nih.gov
Fluorescence microscopy techniques, including Förster resonance energy transfer (FRET), are also powerful tools for studying molecular interactions. By labeling the lincosamide and the ribosome with fluorescent probes, researchers can directly visualize the binding and dissociation events. This can provide quantitative data on the kinetics and thermodynamics of the drug-target interaction.
Computational modeling and molecular dynamics simulations complement these experimental techniques by providing a detailed, atomistic view of how lincosamides bind to the ribosome. nih.gov These simulations can help to explain the structural basis for the activity of different lincosamide derivatives and guide the design of new compounds with improved binding affinity. nih.gov
| Technique | Principle | Information Gained | Relevance to Lincosamides |
|---|---|---|---|
| Single-Molecule FRET (smFRET) | Measures the distance between two fluorescent molecules based on energy transfer. | Conformational changes in the ribosome upon lincosamide binding. | Understanding the allosteric effects of drug binding. |
| Optical Tweezers | Uses a focused laser beam to manipulate individual molecules. | The forces involved in the interaction between a lincosamide and the ribosome. | Quantifying the strength of the drug-target interaction. |
| Cryo-Electron Microscopy (Cryo-EM) | Images frozen, hydrated biological samples at high resolution. | The three-dimensional structure of the ribosome in complex with a lincosamide. researchgate.netnih.gov | Visualizing the precise binding site and interactions of the drug. researchgate.netnih.gov |
| Molecular Dynamics Simulations | Computer simulations of the physical movements of atoms and molecules. | The dynamic behavior of the lincosamide-ribosome complex. nih.gov | Predicting the binding affinity of new lincosamide derivatives. |
Integration of Omics Technologies for Comprehensive Understanding of Prodrug Metabolism and Microbial Response in Research Settings
Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a particular stimulus. nih.gov The integration of these technologies is a powerful approach for understanding the complex interplay between a prodrug, its metabolism, and the microbial response.
Transcriptomics, the study of the complete set of RNA transcripts, can reveal how bacteria alter their gene expression in response to a lincosamide prodrug. asm.org This can provide insights into the mechanisms of action of the drug, as well as the pathways that bacteria use to develop resistance. asm.orgnih.gov For example, a transcriptomic analysis might show the upregulation of genes involved in drug efflux pumps or the modification of the drug target. nih.gov
Proteomics, which is the large-scale study of proteins, can identify the proteins that are differentially expressed in bacteria upon treatment with a prodrug. researchgate.net This can help to identify the cellular targets of the drug and the proteins involved in its metabolism. nih.gov Chemical proteomics, in particular, can be used to map the target interaction landscape of a drug. nih.gov
Metabolomics involves the study of the complete set of small-molecule metabolites in a biological sample. By analyzing the changes in the metabolome of bacteria exposed to a lincosamide prodrug, researchers can gain insights into the metabolic pathways that are affected by the drug. This can help to elucidate the drug's mechanism of action and identify potential biomarkers of drug efficacy.
The integration of these different omics datasets can provide a more comprehensive and systems-level understanding of how a lincosamide prodrug works and how bacteria respond to it. frontiersin.org This knowledge is essential for the development of more effective antibiotic therapies and strategies to combat antimicrobial resistance. frontiersin.org
| Omics Technology | Focus of Study | Application in Lincosamide Prodrug Research | Potential Insights |
|---|---|---|---|
| Transcriptomics | Analysis of the complete set of RNA transcripts (the transcriptome). asm.org | Identifying changes in bacterial gene expression in response to the prodrug. frontiersin.org | Elucidation of resistance mechanisms and off-target effects. asm.org |
| Proteomics | Large-scale study of proteins, their structures, and functions (the proteome). researchgate.net | Identifying protein targets of the active drug and proteins involved in prodrug metabolism. nih.gov | Understanding the drug's mechanism of action and identifying biomarkers of response. |
| Metabolomics | Comprehensive analysis of the complete set of small-molecule metabolites (the metabolome). | Assessing the impact of the prodrug on bacterial metabolic pathways. | Discovering novel mechanisms of action and identifying metabolic vulnerabilities. |
| Integrated Omics | Combined analysis of data from multiple omics platforms. frontiersin.org | Building a comprehensive model of the drug-microbe interaction. | A systems-level understanding of prodrug efficacy, metabolism, and microbial response. |
Q & A
Basic Research Questions
Q. What validated methods are recommended for synthesizing Lincomycin 2-phosphate with high purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis protocols should detail reaction conditions (e.g., temperature, pH, stoichiometry), purification techniques (e.g., column chromatography, recrystallization), and analytical validation (e.g., HPLC, NMR). To ensure reproducibility, follow guidelines from Pharmaceutical Research: document manufacturer details for reagents, specify equipment models, and include step-by-step procedures in the "Materials and Methods" section . Purity (>98%) should be confirmed via Certificates of Analysis (COA) and peer-reviewed spectral data .
Q. What standard assays are used to evaluate this compound’s antibacterial activity, and how are experimental controls designed?
- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays using broth microdilution (CLSI guidelines) are standard. Include positive controls (e.g., parent compound Lincomycin) and vehicle controls (e.g., PBS). For cell-based studies, replicate experiments at least three times with biological and technical replicates to account for variability. Data should be analyzed using non-linear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different bacterial strains or experimental models?
- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., bacterial growth phase, inoculum size). Apply statistical rigor using mixed-effects models to account for inter-study variability . Validate findings with orthogonal assays (e.g., time-kill kinetics, biofilm inhibition) and cross-reference toxicological profiles of related compounds (e.g., organophosphates) for mechanistic insights .
Q. What experimental design principles apply when comparing this compound to novel derivatives using the PICOT framework?
- Methodological Answer :
- Population : Define bacterial strains (e.g., methicillin-resistant Staphylococcus aureus).
- Intervention : Test this compound at physiologically relevant concentrations (e.g., 10–500 μM).
- Comparison : Use parent Lincomycin and/or structurally similar derivatives.
- Outcome : Quantify efficacy via log-fold reduction in colony-forming units (CFUs).
- Time : Specify exposure duration (e.g., 24 h for static vs. cidal effects).
This framework ensures hypothesis-driven research with measurable endpoints .
Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to bridge gaps. Validate in vitro absorption/distribution parameters (e.g., Caco-2 permeability, plasma protein binding) against in vivo rodent studies. Use compartmental models to adjust for metabolic differences (e.g., cytochrome P450 activity). Ensure data transparency by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What strategies optimize dose-response studies for this compound in complex biological systems (e.g., biofilms or co-cultures)?
- Methodological Answer : Use fractional inhibitory concentration indices (FICI) to assess synergy/antagonism in co-cultures. For biofilms, combine this compound with disruptors (e.g., DNase I) and quantify viability via confocal microscopy (SYTO9/PI staining). Apply the 2(-ΔΔCT) method for qPCR analysis of biofilm-related genes (e.g., icaA in S. epidermidis) .
Methodological Best Practices
- Data Integrity : Maintain raw datasets in repositories like Figshare or Zenodo. Use version control software (e.g., Git) for code and statistical scripts .
- Ethical Compliance : For animal studies, follow ARRIVE guidelines and disclose Institutional Animal Care and Use Committee (IACUC) approvals in the "Methods" section .
- Visualization : Avoid overcrowded figures. Use color-coded heatmaps for dose-response matrices and adhere to journal-specific graphical guidelines (e.g., Med. Chem. Commun.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
